

# 3-nitro-4-hydroxypyridine N-oxide chemical data

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## Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridineN-oxide

Cat. No.: B13152686

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Technical Whitepaper: Synthesis, Reactivity, and Applications of 3-Nitro-4-hydroxypyridine N-oxide

## Executive Summary

As a critical building block in advanced organic synthesis, 3-nitro-4-hydroxypyridine N-oxide (CAS: 31872-57-8) serves as a highly functionalized heterocyclic intermediate<sup>[1]</sup>. It is heavily utilized in the development of agrochemicals, anticoccidial agents, and pharmaceutical active pharmaceutical ingredients (APIs)<sup>[2]</sup>. The molecule's unique architecture—combining an N-oxide, a strongly electron-withdrawing nitro group, and an electron-donating hydroxyl group—creates a highly specific electronic environment. This allows for precise, regioselective downstream functionalization, including halogenation and nucleophilic aromatic substitution (S<sub>N</sub>Ar).

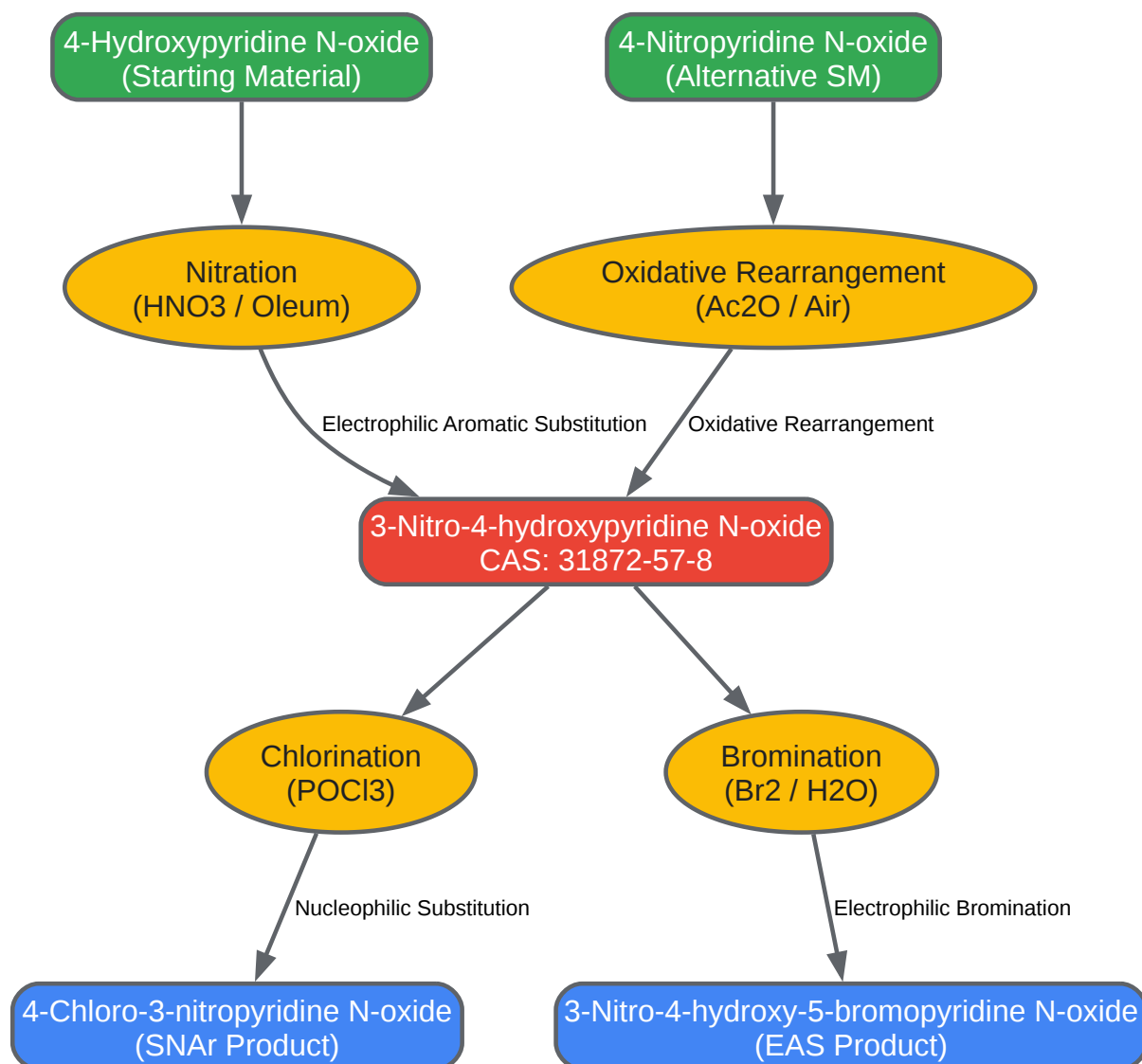
## Physicochemical Profiling

To establish baseline analytical parameters for quality control and synthesis verification, the core physicochemical properties of the compound are summarized below.

Property	Value
Chemical Name	3-Nitro-4-hydroxypyridine N-oxide
Synonyms	4-Hydroxy-3-nitropyridine N-oxide; 3-Nitro-4-pyridinol 1-oxide
CAS Registry Number	31872-57-8[1]
Molecular Formula	C5H4N2O4[1]
Molecular Weight	156.10 g/mol [1]
Melting Point	225 °C – 226 °C[2]
Appearance	Pale yellow to yellow crystalline solid[2]
Typical Purity	≥ 97.0%[1]

## Mechanistic Pathways & Reactivity

The synthetic utility of 3-nitro-4-hydroxypyridine N-oxide stems from its electronic distribution. Pyridine rings are inherently electron-deficient and notoriously difficult to nitrate because the basic nitrogen protonates in acidic media, further deactivating the ring. The N-oxide modification mitigates this by donating electron density back into the ring via resonance. When coupled with the strongly activating, ortho/para-directing hydroxyl group at the C-4 position, electrophilic aromatic substitution (EAS) is exclusively directed to the C-3 position[2].



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*Synthetic pathways and downstream functionalization of 3-nitro-4-hydroxypyridine N-oxide.*

## Synthetic Methodologies & Self-Validating Protocols

### Protocol A: Electrophilic Nitration of 4-Hydroxypyridine N-oxide

Causality: Oleum (fuming sulfuric acid) is utilized not just as a solvent, but as a potent dehydrating agent that drives the formation of the highly reactive nitronium ion (

) from nitric acid. Strict thermal control is mandatory; exceeding 70 °C risks over-nitration to the 3,5-dinitro derivative[2].

Step-by-Step Workflow:

- Preparation: Cool 20% oleum in an ice bath to suppress the initial exotherm.
- Addition: Cautiously add 4-hydroxypyridine N-oxide in small portions to the stirring oleum.
- Nitration: Add fuming nitric acid dropwise, maintaining the internal temperature strictly below 20 °C.
- Thermal Maturation: Remove the ice bath and heat the mixture to 60 °C – 70 °C for 3 hours to drive the regioselective nitration to completion[3].
- Quenching: Cool the mixture to room temperature and pour slowly over crushed ice.
- Isolation: Adjust the pH to precipitate the product. Filter, wash with cold water, and recrystallize from a methanol/water mixture[2].
- Self-Validation System: The reaction is self-validating through physical observables. The successful formation of the mono-nitrated target precipitates as a distinct yellow solid. A sharp melting point of 225 °C – 226 °C confirms purity and the absence of the 3,5-dinitro byproduct (which would significantly depress the melting point)[2].

## Protocol B: Oxidative Rearrangement of 4-Nitropyridine N-oxide

Causality: This alternative route utilizes an oxidative rearrangement. Acetic anhydride acts as the activating agent, while a continuous stream of oxygen facilitates the incorporation of the hydroxyl group at the C-4 position, yielding the target compound[2].

Step-by-Step Workflow:

- Suspension: Suspend 18 g of 4-nitropyridine N-oxide in acetic anhydride.

- Oxidation: Heat the mixture on a steam bath while continuously bubbling air (or pure oxygen) through the solution for several hours[2].
- Crystallization: Cool the reaction mixture to induce the crystallization of the product.
- Isolation: Filter the resulting yellow solid and recrystallize from methanol/water[2].

## Downstream Functionalization

### Regioselective Bromination

Causality: The C-4 hydroxyl group strongly activates the adjacent C-5 position. By conducting the reaction in water, the highly polar solvent stabilizes the bromonium ion intermediate, facilitating electrophilic aromatic substitution without the need for a Lewis acid catalyst (like ).

Protocol:

- Suspend 3-nitro-4-hydroxypyridine N-oxide (1.0 g, 0.0064 mol) in 25 mL of water[4].
- Add liquid bromine (1.6 g, 0.01 mol) dropwise at room temperature under vigorous stirring[4].
- Stir for one hour. The brominated product is highly insoluble in water and will precipitate out of solution.
- Filter and recrystallize from a methanol/water mixture to yield 3-nitro-4-hydroxy-5-bromopyridine N-oxide[4].
- Self-Validation System: The consumption of the deep red bromine color and the immediate precipitation of a solid (melting point 227 °C – 228 °C) serve as intrinsic, real-time indicators of reaction completion[4].

## Deoxychlorination via Phosphorus Oxychloride ( )

Causality: The N-oxide and nitro groups withdraw electron density from the C-4 position, making it highly electrophilic.

activates the hydroxyl group as a leaving group, allowing the chloride ion to execute a nucleophilic aromatic substitution (S<sub>N</sub>Ar)[2].

Protocol & Critical Control: Heating the substrate with

successfully replaces the C-4 hydroxyl group with a chlorine atom.

- **Crucial Warning:** This is a kinetically sensitive process. If heating is continued for several hours beyond completion, a second chloride atom is introduced at the C-2 position, and the N-oxide is irreversibly deoxygenated[2]. Strict temporal and thermal monitoring is required to isolate the mono-chlorinated N-oxide intact.

## References

1.[1] Title: 4-hydroxy-3-nitropyridine n-oxide - HANGZHOU TIANYE CHEMICALS CO., LTD.

Source: LookChem URL:

2.[2] Title: US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof

Source: Google Patents URL:

3.[4] Title: US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof

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4.[3] Title: 4-Hydroxy-3-nitropyridine | 5435-54-1 Source: ChemicalBook URL:

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## Sources

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- [2. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents \[patents.google.com\]](#)
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